molecular formula C7HBrCl2F2O B13721381 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride

3-Bromo-5-chloro-2,6-difluorobenzoyl chloride

Cat. No.: B13721381
M. Wt: 289.89 g/mol
InChI Key: IUAXRUYLOROZIP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7HBrCl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological processes effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C7HBrCl2F2O

Molecular Weight

289.89 g/mol

IUPAC Name

3-bromo-5-chloro-2,6-difluorobenzoyl chloride

InChI

InChI=1S/C7HBrCl2F2O/c8-2-1-3(9)6(12)4(5(2)11)7(10)13/h1H

InChI Key

IUAXRUYLOROZIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)Cl

Origin of Product

United States

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